1-Isopropoxypropan-2-amine

Description

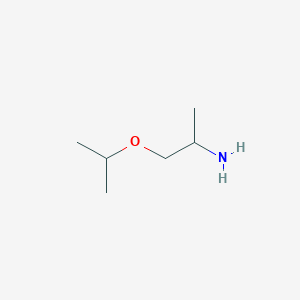

1-Isopropoxypropan-2-amine (IUPAC name: this compound) is a secondary amine featuring an isopropoxy (–OCH(CH₃)₂) group at the first carbon and an amine (–NH₂) group at the second carbon of a propane backbone. Compounds with alkoxy-amine substitution patterns, such as 1-methoxy-2-propanamine (methoxyisopropylamine) and 1-ethoxypropan-2-amine, share similar reactivity and functional versatility . These compounds are typically liquid at room temperature, with boiling points influenced by substituent size and polarity. For instance, methoxyisopropylamine boils at 98°C , while bulkier substituents like isopropoxy likely increase boiling points due to enhanced van der Waals interactions.

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

1-propan-2-yloxypropan-2-amine |

InChI |

InChI=1S/C6H15NO/c1-5(2)8-4-6(3)7/h5-6H,4,7H2,1-3H3 |

InChI Key |

OVBQUDFVVLIUPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxypropan-2-amine can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:

(CH3)2CHOH+NH3→(CH3)2CHNH2+H2O

This method yields the desired amine along with water as a byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxypropan-2-amine undergoes various chemical reactions typical of amines. These include:

Protonation: The amine group can be protonated to form an ammonium ion.

Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Condensation: Reaction with carbonyl compounds to form imines

Common Reagents and Conditions:

Protonation: Acids such as hydrochloric acid or sulfuric acid.

Alkylation: Alkyl halides like methyl iodide or ethyl bromide.

Acylation: Acid chlorides or anhydrides in the presence of a base.

Condensation: Carbonyl compounds like aldehydes or ketones.

Major Products Formed:

Protonation: Ammonium salts.

Alkylation: Secondary or tertiary amines.

Acylation: Amides.

Condensation: Imines.

Scientific Research Applications

1-Isopropoxypropan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropoxypropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-isopropoxypropan-2-amine and related compounds:

Key Observations:

Substituent Effects on Physical Properties: Alkoxy Group Size: Larger substituents (e.g., isopropoxy vs. methoxy) increase molecular weight and likely elevate boiling points due to stronger intermolecular forces. Methoxyisopropylamine (98°C) has a lower boiling point than isopropylamine derivatives with aromatic substituents (e.g., 1-(2-methoxyphenyl)propan-2-amine), which may exceed 250°C due to aromatic stabilization . Polarity: The amine group enhances water solubility, while bulky alkoxy groups reduce it.

This property is exploited in the synthesis of herbicides and pharmaceuticals . Aromatic vs. Aliphatic Substituents: Phenyl-substituted analogs (e.g., 1-(2-methoxyphenyl)propan-2-amine) exhibit distinct electronic effects due to conjugation between the aromatic ring and amine, altering redox behavior and biological activity .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.